2-Chloro-2,3,3-trimethylbutane
Overview
Description
2-Chloro-2,3,3-trimethylbutane is a chlorinated organic compound with the chemical formula C<sub>7</sub>H<sub>15</sub>Cl . It belongs to the class of alkyl chlorides and is characterized by its branched structure. The compound is colorless, volatile, and has a faint odor.
Synthesis Analysis
The synthesis of 2-Chloro-2,3,3-trimethylbutane involves the chlorination of 2,3,3-trimethylbutane (also known as tert-amyl methyl ether ). This reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or phosphorus pentachloride (PCl<sub>5</sub>) . The process replaces one hydrogen atom with a chlorine atom, resulting in the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 2-Chloro-2,3,3-trimethylbutane consists of a central carbon atom bonded to three methyl groups (CH<sub>3</sub>) and one chlorine atom (Cl). The compound’s three-dimensional arrangement is tetrahedral due to the sp<sup>3</sup> hybridization of the carbon atom.
!Molecular Structure
Chemical Reactions Analysis
- Nucleophilic Substitution : 2-Chloro-2,3,3-trimethylbutane can undergo nucleophilic substitution reactions. For instance, it reacts with sodium azide (NaN<sub>3</sub>) to form the corresponding azide compound .
- Elimination Reactions : Under appropriate conditions, it can undergo elimination reactions to yield alkenes.
- Reaction with Strong Bases : Treatment with strong bases (such as sodium hydroxide, NaOH ) leads to dehydrohalogenation, resulting in the formation of alkenes.
Physical And Chemical Properties Analysis
- Melting Point : Approximately -40°C
- Boiling Point : Around 120°C
- Density : 0.79 g/cm<sup>3</sup>
- Solubility : Insoluble in water; soluble in organic solvents
- Stability : Stable under normal conditions
Scientific Research Applications
Carbonium-Ion Reactions : 2,3,3-Trimethyl-2-butanol-1-C^(14) treatment with concentrated hydrochloric acid and zinc chloride results in the production of 2-chloro-2,3,3-trimethylbutane. This process involves equilibration and rearrangement through solvated carbonium ions, highlighting its significance in understanding carbonium-ion type reactions (Roberts & Yancey, 1955).
Solvolysis Studies : Research on 2-chloro-2,4,4-trimethylpentane, closely related to 2-chloro-2,3,3-trimethylbutane, offers insights into solvolysis. It shows that the neopentyl group in 2-chloro-2,4,4-trimethylpentane more effectively shields the reaction center compared to the tert-butyl group in 2-chloro-2,3,3-trimethylbutane, affecting the solvolysis rates (Takeuchi et al., 1996; Takeuchi et al., 1997).
Oxidation Processes : The oxidation of 2,2,3-trimethylbutane has been studied in various conditions, providing insights into reaction rates and mechanisms, particularly how trimethylbutyl radicals react almost completely by homolysis of the strained central C—C bond (Baldwin et al., 1981; Atri et al., 1978).
Vibrational Analysis of Trimethylalkanes : Infrared spectra analysis of 2,2,3-trimethylbutane and related compounds helps understand molecular structures and conformers, crucial in fields like material science and molecular physics (Crowder & Gross, 1983).
- known as triptane, are extensively studied due to its potential as a gasoline octane booster. Its ignition properties at engine-relevant conditions have been explored, contributing to the understanding of fuel reactivity and the effects of branching on fuel combustion (Atef et al., 2019).
Physical Properties and Crystal Structures : Studies on compounds like 2-bromo-2,3,3-trimethylbutane provide insights into the physical properties, crystal structures, and phase transitions of similar compounds. This information is vital for material science applications and understanding the behavior of organic solids (Koide et al., 1960).
Chemical Kinetics and Catalysis : The alkylation reactions of isobutane with 2-butene using 2,2,3-trimethylbutane as a catalyst demonstrate the role of tertiary alkyl halides in improving the quality of alkylates, which is significant in industrial chemistry and catalysis (Liu et al., 2008).
Thermal Decomposition Studies : Research on the thermal decomposition of 2,2,3-trimethylbutane and similar compounds in a single-pulse shock tube reveals critical insights into the breaking of carbon-carbon bonds, contributing to our understanding of chemical reaction dynamics and thermodynamics (Tsang, 1966).
Safety And Hazards
- Flammability : The compound is flammable and should be handled with care.
- Toxicity : It is moderately toxic if ingested or inhaled. Avoid skin contact.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research on 2-Chloro-2,3,3-trimethylbutane could focus on:
- Green Synthesis : Developing more sustainable synthetic routes.
- Biological Activity : Investigating potential applications in pharmaceuticals or agrochemicals.
properties
IUPAC Name |
2-chloro-2,3,3-trimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-6(2,3)7(4,5)8/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWWVGVDOTBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238699 | |
Record name | 2-Chloro-2,3,3-trimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,3,3-trimethylbutane | |
CAS RN |
918-07-0 | |
Record name | 2-Chloro-2,3,3-trimethylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2,3,3-trimethylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane,3,3-trimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89714 | |
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Record name | 2-Chloro-2,3,3-trimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-2,3,3-trimethylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-2,3,3-TRIMETHYLBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DMT78HVK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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